Pemetrexed S dimer arises as a byproduct during the synthesis of pemetrexed disodium heptahydrate, a well-established chemotherapeutic agent. The classification of pemetrexed and its derivatives falls under the category of antifolates, which inhibit folate-dependent enzymes critical for DNA synthesis and cell proliferation.
The synthesis of pemetrexed S dimer typically occurs through hydrolysis reactions involving pemetrexed disodium. Initial steps include dissolving pemetrexed disodium in a dilute sodium hydroxide solution and applying heat to facilitate the formation of the dimer. A modified purification method involves heating the solution under reflux conditions for several days, followed by acidification to precipitate the dimeric compound, which can then be isolated through chromatography .
The molecular structure of pemetrexed S dimer can be characterized as a diastereomeric mixture that results from the coupling of two pemetrexed molecules. The structural elucidation is often performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the connectivity and spatial arrangement of atoms within the molecule. The exact molecular formula and structural data are critical for understanding its reactivity and biological implications.
Pemetrexed S dimer is primarily formed through basic hydrolysis reactions involving pemetrexed disodium. Under alkaline conditions, the compound undergoes intramolecular reactions that lead to dimerization. The reaction conditions, such as temperature and pH, significantly influence the yield and purity of the resultant dimer . The formation of this dimeric impurity is an important consideration in the quality control processes during drug synthesis.
Pemetrexed S dimer exhibits properties similar to those of its parent compound, including solubility in polar solvents due to its ionic nature. Its melting point, boiling point, and stability under various pH conditions are essential parameters that need to be characterized thoroughly to ensure safe handling and effective use in therapeutic applications. Detailed physicochemical characterization helps in understanding its behavior during drug formulation processes .
While primarily recognized as an impurity in pemetrexed formulations, understanding pemetrexed S dimer can provide insights into drug stability and efficacy. Research into this compound may lead to improved methods for synthesizing purer forms of pemetrexed or developing new therapeutic agents that leverage similar mechanisms of action against cancer cells. Additionally, studies on its biological effects could uncover potential roles in enhancing or mitigating the effects of pemetrexed therapy in clinical settings .
Pemetrexed S dimer (C₄₀H₄₀N₁₀O₁₃; MW 868.8 g/mol) primarily forms via oxidation during pemetrexed disodium synthesis or storage. Oxidative dimerization occurs when pemetrexed’s pyrrolo[2,3-d]pyrimidine core undergoes radical-mediated coupling, forming a covalent C–C bond between two monomer units. This reaction is catalyzed by molecular oxygen in aqueous solutions, with degradation rates accelerating under alkaline conditions (pH > 8) or elevated temperatures [5]. Forced degradation studies confirm that oxidation accounts for >80% of pemetrexed degradation in liquid formulations, generating three primary impurities: α-hydroxy lactams, keto-pemetrexed, and diastereomeric oxidative dimers (including the S-configurated dimer) [5]. The reaction follows second-order kinetics, with dimer yield directly proportional to dissolved oxygen concentration. Nitrogen purging (<1 ppm O₂) reduces dimer formation by 94% compared to aerated solutions [5].
Table 1: Factors Influencing Oxidative Dimer Formation in Pemetrexed Solutions
Factor | Condition | Dimer Yield (%) | Key Observation |
---|---|---|---|
pH | 6.0 | 0.8% | Minimal degradation |
8.0 | 5.2% | Maximal dimerization at alkaline pH | |
Dissolved Oxygen | 8 ppm (ambient) | 12.4% | Linear increase with O₂ concentration |
<1 ppm (N₂-purged) | 0.7% | Near-complete suppression | |
Temperature | 25°C | 3.1% | Standard storage condition |
40°C | 9.8% | Q₁₀ coefficient = 3.2 (high thermal sensitivity) | |
Antioxidant (1 mg/mL) | None | 12.4% | Baseline for aerated solutions |
N-acetylcysteine | 1.9% | Sacrificial reductant effect |
The European Pharmacopoeia designates pemetrexed dimeric impurities (Impurities B and C) as diastereomeric pairs: Pemetrexed S dimer (5S-configuration) and Pemetrexed R dimer (5R-configuration). These stereoisomers arise during pemetrexed synthesis via triazine-mediated coupling, where racemization at the C5 position of the pyrrolo[2,3-d]pyrimidine core generates a chiral center [3] [5]. Process intermediates like N-methylmorpholine (NMM) and residual metals (e.g., Cu²⁺) catalyze epimerization, leading to diastereomeric mixtures. In one protocol, heating pemetrexed disodium in 0.1M NaOH at 70°C for 40 minutes generates a 1:1 S/R dimer mixture, while extended reflux (72 hours) enriches the S-dimer to 85% diastereomeric excess (d.e.) [3]. The S-dimer’s predominance is attributed to kinetic favorability during crystalline precipitation at pH 3.0 [3]. Impurity profiling of commercial pemetrexed batches reveals that S-dimer typically constitutes 0.05–0.5% of total impurities, exceeding pharmacopeial thresholds (>0.10%) in high-dose formulations [5].
Controlled synthesis of Pemetrexed S dimer employs 2-chloro-4,6-dimethoxytriazine (CDMT) as a peptide coupling reagent. CDMT activates the carboxyl group of pemetrexed’s benzoic acid moiety, enabling nucleophilic attack by the C6 position of a second pemetrexed molecule’s pyrrolo[2,3-d]pyrimidine ring [3] . The reaction proceeds via a three-step mechanism:
Solvent polarity and water content critically control dimer stereoselectivity. Anhydrous N,N-dimethylformamide (DMF) maximizes S-dimer yield (d.e. = 75%) by stabilizing the transition state through polar aprotic interactions, while THF or acetonitrile drop diastereoselectivity to <20% [5] . Key optimizations include:
Parameter | Condition | Dimer Yield | S:R Ratio | Key Effect |
---|---|---|---|---|
Solvent | DMF (anhydrous) | 72% | 3:1 | Optimal polarity for coupling |
Acetonitrile | 31% | 1.2:1 | Low solubility limits conversion | |
Coupling Reagent | CDMT/NMM | 72% | 3:1 | High activation efficiency |
DCC/DMAP | 58% | 1.5:1 | Side product formation | |
Temperature | 60°C | 72% (24 h) | 3:1 | Kinetic control favors S-configuration |
25°C | 45% (72 h) | 1.8:1 | Thermodynamic mixture dominates | |
Additive | 0.1 eq. p-TSA | 68% | 3.5:1 | Acid catalysis enhances stereocontrol |
None | 72% | 3:1 | Baseline condition |
Post-synthesis purification employs preparative reverse-phase HPLC (C8 column; 0.1M KH₂PO₄/acetonitrile gradient), isolating the S-dimer at >99% chemical purity and 98% diastereomeric excess [3]. Structural validation relies on high-resolution mass spectrometry (HRMS): [M+H]⁺ m/z calcd. 869.2855, obs. 869.2853, and NOESY correlations between H5 (δ 4.87 ppm) and adjacent benzyl protons [3].
Table 3: Characteristic Analytical Signatures of Pemetrexed Dimer Diastereomers
Property | Pemetrexed S Dimer | Pemetrexed R Dimer | Analytical Method |
---|---|---|---|
CAS Number | 1802552-16-4 | 1802552-04-0 | Registry identifier |
Chiral Center (C5) | S-configuration | R-configuration | X-ray crystallography |
¹H NMR (H5, ppm) | 4.87 (dd, J = 8.5, 4.2 Hz) | 5.12 (dd, J = 9.1, 4.0 Hz) | 500 MHz, D₂O |
¹³C NMR (C5, ppm) | 62.3 | 60.8 | 125 MHz, D₂O |
Specific Rotation [α]D²⁵ | +41.3° (c = 0.1, H₂O) | -38.7° (c = 0.1, H₂O) | Polarimetry |
HPLC Retention (min) | 14.2 | 16.7 | C8 RP, pH 2.5 KH₂PO₄/ACN |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7